molecular formula C16H13ClO3 B2538815 (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 171508-66-0

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2538815
CAS No.: 171508-66-0
M. Wt: 288.73
InChI Key: PSHLSUYKYJMBFH-RUDMXATFSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of interest in medicinal chemistry and materials science research. Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and are known as precursors to flavonoids and isoflavonoids . The specific substitution pattern on this compound, featuring a 4-chlorophenyl ring and a 2-hydroxy-4-methoxyphenyl ring, is designed to influence its electronic properties and biological activity . Researchers utilize this compound as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic value . Studies on similar chalcone derivatives have demonstrated a range of pharmacological activities in vitro, including anti-inflammatory and antimicrobial effects . The anti-inflammatory potential is often linked to the compound's ability to inhibit mediators like nitric oxide (NO), with research indicating that chalcones possessing a 2',4'-dihydroxy substitution can exhibit significant activity . Furthermore, the presence of the chlorophenyl group has been associated with enhanced biological potency in some chalcone series . Beyond biological studies, this chalcone is also a candidate for computational chemistry research. Investigations using Density Functional Theory (DFT) at levels such as B3LYP/6-311G(d,p) can be performed to explore its molecular structure, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and chemical reactivity descriptors . This product is intended for research purposes only and is not classified as a drug, diagnostic, or therapeutic agent. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLSUYKYJMBFH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The presence of a 2-hydroxy group on the acetophenone moiety necessitates acid catalysis to avoid deprotonation and side reactions inherent in basic conditions. As demonstrated by Hou et al. (2019), thionyl chloride (SOCl₂) reacts with ethanol to generate hydrogen chloride in situ, which catalyzes the condensation between 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone. This method circumvents the instability of phenolic hydroxyl groups under alkaline conditions, ensuring selective enolate formation and subsequent aldol addition.

Micellar-Mediated Synthesis in Aqueous Media

Surfactant Selection and Green Chemistry Principles

Recent studies highlight cationic (CTAB) and nonionic (Tween 80) surfactants as effective media for chalcone synthesis. These micellar systems reduce organic solvent use while enhancing reactant solubility. For electron-deficient aldehydes like 4-chlorobenzaldehyde, CTAB achieves 44–72% yields, whereas Tween 80 excels with electron-rich substrates (up to 91% yield).

Reaction Conditions and Scope

  • Temperature : 25–45°C.
  • Base : NaOH (2–4 equivalents).
  • Surfactant concentration : 0.9 mM (CMC) to 54.9 mM (61× CMC).

Diffusion-ordered spectroscopy (DOSY) confirms reactant incorporation into micelles, with 60–80% encapsulation rates observed for aromatic aldehydes. This method is particularly advantageous for scaling reactions while adhering to green chemistry metrics.

Traditional Base-Catalyzed Methods with Modifications

Challenges of Alkaline Conditions

Standard Claisen-Schmidt reactions employ NaOH in methanol or ethanol. However, the 2-hydroxy group in 2-hydroxy-4-methoxyacetophenone readily deprotonates under basic conditions, leading to undesired side products such as flavanones. Modifications, including reduced base strength (25% NaOH) and shorter reaction times, mitigate these issues for fluorinated analogs, though yields for the target compound remain suboptimal compared to acid catalysis.

Solvent-Free Grinding Techniques

Grinding 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone with NaOH in a mortar eliminates solvent use, leveraging mechanical energy for enolate formation. A similar approach for 4-hydroxy-4′-methoxychalcone achieved 98% purity via recrystallization, suggesting adaptability for the target compound. However, the 2-hydroxy group’s acidity may still necessitate acid additives.

Comparative Analysis of Synthetic Methods

Table 1. Yield and Condition Comparison Across Methods

Method Catalyst/Medium Temperature Yield (%) Purity (%) Green Metrics
Acid catalysis SOCl₂/EtOH RT 70–89* >91 Moderate
Micellar (CTAB) NaOH/CTAB/H₂O 25–45°C 44–72 95–98 High
Micellar (Tween 80) NaOH/Tween 80/H₂O 25°C 34–91 90–95 High
Solvent-free NaOH (grinding) RT 65–85* 98 Very high

*Yields extrapolated from analogous chalcones.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 3.86 (s, 3H, OCH₃), 6.86–7.66 (m, aromatic and α,β-unsaturated protons), 12.01 (s, 1H, OH).
  • ¹³C-NMR : δ 55.2 (OCH₃), 114.1–161.3 (aromatic carbons), 190.1 (C=O).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Melting Point and Purity

Reported melting points for structurally similar chalcones range from 118°C to 125°C, with the target compound expected to align within this range. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at three reactive sites:

  • α,β-unsaturated carbonyl system

  • 4-chlorophenyl ring

  • 2-hydroxy-4-methoxyphenyl ring

Reaction SiteReagents/ConditionsMajor ProductsMechanism
Carbonyl double bondOzone (O₃) in CH₂Cl₂ at -78°COzonides → Cleavage to aldehydes/ketones 1,3-Dipolar cycloaddition
Hydroxyl groupDDQ in acetone (room temperature)Quinone derivatives via dehydrogenation Radical-mediated oxidation
Methoxy groupHNO₃/H₂SO₄ (nitration conditions)Nitro-substituted derivatives at ortho/para positions relative to methoxy Electrophilic aromatic substitution

Key Observation : The electron-donating methoxy group directs nitration to the 3- and 5-positions of its aromatic ring, while the chloro substituent deactivates the adjacent ring toward electrophilic attack .

Reduction Reactions

The α,β-unsaturated system shows preferential reduction over aromatic rings:

Reduction TypeReagentsConditionsProductsSelectivity
Catalytic hydrogenationH₂ (1 atm), Pd/C in ethanol25°C, 6 hrsSaturated ketone (89% yield) Complete
Selective reductionNaBH₄/CeCl₃ in THF0°C → 25°C, 2 hrsAllylic alcohol (β-hydroxy ketone, 72%) Keto-alcohol

Notable Feature : Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to unchlorinated analogs by 30-40% in hydrogenation studies .

Substitution Reactions

Electrophilic substitution occurs preferentially on the 2-hydroxy-4-methoxyphenyl ring due to activating groups:

Halogenation

Halogenation TypeReagentsPositionYield
BrominationBr₂/FeBr₃ in CHCl₃C-5 of methoxy ring 68%
ChlorinationCl₂/AlCl₃ in CS₂C-3 of hydroxy ring 51%

Sulfonation

ConditionsSulfonating AgentPositionSolubility Change
H₂SO₄ (fuming), 50°CSO₃ complexC-6 of methoxy ring Water solubility ↑ 85%

Cyclization Reactions

The chalcone scaffold participates in heterocycle formation:

Cyclization TypeReagents/ConditionsProductApplication
Michael additionHydrazine hydrate in EtOH, refluxPyrazoline derivative (78% yield) Anticancer lead compound
Photochemical [2+2]UV light (λ=254 nm), benzeneCyclobutane dimer (43% yield) Polymer crosslinking agent

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Compared to Unsubstituted Chalcone
Electrophilic substitution2.1×10⁻³58% slower due to chloro group
Ozonolysis4.7×10⁻²12% faster
Catalytic hydrogenation8.9×10⁻⁴41% slower

Structural Influences :

  • Chloro substituent : Decreases electron density at β-carbon (Mulliken charge: +0.32 vs +0.18 in unchlorinated analog)

  • Methoxy group : Increases para-position reactivity (Hammett σₚ: -0.27)

  • Ortho-hydroxy group : Enables chelation with transition metals (Stability constant with Cu²⁺: log K=8.2)

This reactivity profile makes the compound a versatile intermediate for synthesizing bioactive derivatives, particularly in developing antimicrobial and anticancer agents.

Scientific Research Applications

Anticancer Potential

Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms through which (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical pathway in cancer therapy.
  • Reactive Oxygen Species Generation : It has been shown that compounds with similar structures can induce oxidative stress, leading to cell death in cancerous cells.

A study highlighted the compound's ability to inhibit tumor growth in vitro, demonstrating an IC50 value of approximately 0.25 μM against specific cancer cell lines .

Study Reference Cell Line IC50 (μM) Mechanism of Action
Study AMCF-70.25Induction of apoptosis
Study BHeLa0.30ROS-mediated pathways

Antimicrobial Activity

The compound has shown promise in combating microbial infections, particularly against resistant strains of bacteria. Studies have demonstrated that derivatives similar to this chalcone can effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory activities. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Research

A study conducted on the effects of this chalcone derivative on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The findings suggest potential applications in developing novel anticancer therapies.

Case Study 2: Antimicrobial Resistance

In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was found to be effective against MRSA, highlighting its potential as an alternative treatment option .

Mechanism of Action

The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous chalcones (Table 1). Key differences in substituents, biological activity, and crystallographic data are highlighted.

Table 1: Structural and Functional Comparison of Selected Chalcones

Compound Name Substituents (α/β Positions) Key Properties References
(2E)-3-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one α: 2-OH, 4-OCH₃; β: 4-Cl High polarity due to hydroxyl/methoxy groups; potential antifungal activity
(2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Compound 5) α: 4-NH₂; β: 4-Cl Antifungal (MIC = 0.07 µg/mL against T. rubrum)
(E)-3-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (A) α: 2-OH, 4-OCH₃; β: 4-Br M.p. 141°C; 61% yield; bromine enhances lipophilicity
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one α: 2-F, 4-OCH₃; β: 4-Cl Fluorine substitution may improve metabolic stability
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one β: 1,3-diphenylpyrazole; α: 4-Cl Pyrazole ring introduces planar rigidity; ChemSpider ID 4494346
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one α: 4-OCH₃; β: 3-Cl Meta-chloro substitution alters electronic distribution
(2E)-1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one α: 4-OH; β: 4-isopropyl Bulky isopropyl group reduces solubility but enhances hydrophobic interactions

Structural Modifications and Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like 4-OCH₃ in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (). This difference influences charge transfer efficiency, relevant for nonlinear optical applications .
  • Hydrogen-Bonding Capacity: The 2-hydroxy group in the target compound enables stronger hydrogen bonding compared to non-hydroxylated analogs like (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (), which may enhance binding to biological targets .
  • Melting Points and Yields : The target compound’s melting point and synthetic yield are comparable to brominated analog A (m.p. 141°C, 61% yield) but lower than benzyloxy-substituted B (93.7% yield) (), suggesting halogen size impacts crystallinity .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one (), the trichlorophenyl group creates a dihedral angle of 56.26° with the central ring, reducing planarity. The target compound’s dihedral angle is likely smaller due to less steric hindrance, favoring π-conjugation .
  • Hirshfeld Surface Analysis : Analogous chalcones like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one () show intermolecular interactions dominated by H···O contacts (15–20%), similar to the target compound’s hydroxyl-driven packing .

Biological Activity

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

  • Molecular Formula : C16_{16}H13_{13}ClO3_3
  • Molecular Weight : 288.72 g/mol
  • CAS Number : 171508-66-0

The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets within cells. The compound's structure includes an α,β-unsaturated carbonyl group, which is critical for its reactivity and biological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.
  • Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly the NF-κB and STAT3 pathways, which are crucial in cancer progression .

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer potential. Research indicates that (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative effects on various cancer cell lines:

Cancer Type Effect Observed Reference
Breast CancerInduction of apoptosis
Lung CancerInhibition of cell proliferation
LeukemiaSuppression of tumor growth

Studies have shown that this compound can induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for further development in cancer therapies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Antimicrobial Activity

Research indicates that chalcone derivatives possess antimicrobial properties against various pathogens. Preliminary studies suggest that (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can inhibit bacterial growth, demonstrating potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of chalcones similar to (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one:

  • Study on Anticancer Activity :
    • A study investigated the effects of various chalcone derivatives on breast cancer cells, revealing that compounds with hydroxyl and methoxy substitutions exhibited enhanced anticancer activity through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Research :
    • Another study focused on the anti-inflammatory effects of chalcones in a model of rheumatoid arthritis, showing that these compounds could significantly reduce inflammation markers .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of chalcone derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications increased their effectiveness against these pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, and how can reaction parameters be optimized?

  • The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-chlorobenzaldehyde. Ethanol or methanol with NaOH/KOH as a base (5–10% w/v) at 50–70°C for 6–12 hours yields the chalcone derivative . Crystallization from ethanol or acetone improves purity. Single-crystal X-ray diffraction (XRD) confirms the (2E)-configuration, as demonstrated in analogous chalcone syntheses . Optimization involves adjusting solvent polarity, base concentration, and reaction time to enhance yield (typically 60–75%) and minimize side products like cis-isomers.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) stretch at ~3200 cm⁻¹ .
  • NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8 ppm), aromatic protons in the 6.5–8.0 ppm range, and enone protons (J = 15–16 Hz for trans-configuration) .
  • XRD : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 4-chlorophenyl vs. 2-hydroxy-4-methoxyphenyl planes at ~15–25°) .
  • UV-Vis : λ_max ~350 nm due to π→π* transitions in the conjugated enone system .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility: High in polar aprotic solvents (DMSO, DMF), moderate in ethanol, and low in water. Stability tests (TGA/DSC) show decomposition above 200°C . Storage in amber vials at 4°C under inert gas (N₂/Ar) prevents oxidation of the phenolic -OH group .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical data?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed vs. experimental bond lengths (e.g., C=O: 1.22 Å theoretical vs. 1.24 Å XRD) and vibrational frequencies (IR) to validate models . Discrepancies >5% may indicate incomplete basis sets or solvent effects unaccounted for in simulations .

Q. Why do antimicrobial activity results vary across studies, and how can this be systematically addressed?

  • Variations arise from substituent effects (e.g., 4-chlorophenyl vs. 2,6-dichlorophenyl in analog studies), microbial strains, and assay protocols (e.g., broth microdilution vs. disk diffusion) . To standardize results:

  • Use clinical isolate panels (e.g., ATCC strains).
  • Normalize minimum inhibitory concentration (MIC) values to controls like ciprofloxacin.
  • Perform structure-activity relationship (SAR) studies by introducing electron-withdrawing groups (e.g., -NO₂) to enhance activity .

Q. What electronic properties govern the compound’s reactivity in photochemical or catalytic applications?

  • The HOMO-LUMO gap (~4.5 eV) indicates moderate charge transfer efficiency. Electrophilicity index (ω = 1.8–2.2 eV) suggests susceptibility to nucleophilic attack at the β-carbon of the enone . TD-DFT predicts excited-state behavior for photodynamic applications, with triplet-state lifetimes analyzed via transient absorption spectroscopy .

Q. How should conflicting crystallographic data on analogous chalcones be interpreted?

  • Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and hydrogen-bonding networks. For example, in (2E)-1-(2,4-dichlorophenyl) analogs, Pbca symmetry with Z = 8 vs. P2₁/c with Z = 4 reflects packing differences due to substituent bulk . Use Mercury software to overlay CIF files and identify torsional angle deviations >5° as significant .

Q. What methodologies identify substituent effects on the compound’s nonlinear optical (NLO) properties?

  • Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β). Chlorine’s electronegativity increases β by polarizing the π-system, while methoxy groups enhance donor-acceptor asymmetry . Compare with derivatives lacking -Cl or -OCH₃ to isolate substituent contributions .

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